1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one is a benzoquinolizine derivative. This compound is known for its pharmacological properties, particularly as an inhibitor of the vesicular monoamine transporter 2 (VMAT2). It has been studied for its potential therapeutic applications in treating hyperkinetic movement disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one typically involves the following steps:
Acylation: 3-(3,4-Dimethoxyphenethylamino) propionitrile is acylated with the chloride of various ethyl alkylhydrogenmalonates.
Esterification: The resulting product is esterified to yield the corresponding diester-amides.
Cyclization: The diester-amides are cyclized by refluxing with phosphoryl chloride to form the desired benzoquinolizine compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route described above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: The methoxy and hydroxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted benzoquinolizine derivatives.
Scientific Research Applications
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various benzoquinolizine derivatives.
Biology: Studied for its effects on monoamine transporters and neurotransmitter regulation.
Medicine: Investigated for its potential in treating hyperkinetic movement disorders, such as Huntington’s disease and tardive dyskinesia.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the vesicular monoamine transporter 2 (VMAT2). This inhibition leads to a decrease in the uptake of monoamines into synaptic vesicles, resulting in reduced neurotransmitter release. The molecular targets include presynaptic and postsynaptic dopamine receptors, which are affected by the altered monoamine levels .
Comparison with Similar Compounds
Similar Compounds
Tetrabenazine: A well-known VMAT2 inhibitor used in the treatment of hyperkinetic movement disorders.
Dihydrotetrabenazine: A metabolite of tetrabenazine with similar pharmacological properties.
Reserpine: Another VMAT2 inhibitor, though with a different chemical structure and broader pharmacological effects.
Uniqueness
1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one is unique due to its specific structural features, such as the methoxy and hydroxy groups, which contribute to its distinct pharmacological profile. Its selective inhibition of VMAT2 makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
149183-89-1 |
---|---|
Molecular Formula |
C₁₈H₂₅NO₃ |
Molecular Weight |
303.4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.